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Compound of Interest

Compound Name: Desthiazolylmethyl ritonavir

Cat. No.: B561960 Get Quote

Introduction

Ritonavir is an antiretroviral protease inhibitor used to treat HIV infection. To ensure its efficacy

and safety, it is crucial to employ a validated stability-indicating assay method (SIAM) for its

quantification in bulk drug and pharmaceutical dosage forms. A SIAM is a validated analytical

procedure that can accurately and precisely measure the concentration of the active

pharmaceutical ingredient (API) without interference from its degradation products, process

impurities, or excipients. This application note details a robust stability-indicating High-

Performance Liquid Chromatography (HPLC) method for the determination of Ritonavir.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with

UV detection to separate Ritonavir from its potential degradation products. The

chromatographic separation is achieved on a C18 column with a mobile phase consisting of a

mixture of an acidic buffer and an organic solvent. The method has been validated according to

the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its

intended purpose.

Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or

Photodiode Array (PDA) detector is suitable for this analysis.
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Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter Recommended Conditions

HPLC System Agilent 1260 Infinity II or equivalent

Column
Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5

µm[1]

Mobile Phase
Acetonitrile : 0.05 M Phosphoric Acid (55:45,

v/v)[1]

Flow Rate 1.0 mL/min[1]

Injection Volume 10 µL

Column Temperature Ambient or 30 °C

Detection Wavelength 237 nm or 210 nm[1][2]

Run Time Approximately 10 minutes

Preparation of Solutions
Mobile Phase: Prepare a 0.05 M solution of phosphoric acid in HPLC grade water. Mix with

acetonitrile in the ratio of 45:55 (v/v). Filter through a 0.45 µm membrane filter and degas

prior to use.[1]

Diluent: A mixture of the mobile phase components is typically used as the diluent.

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of Ritonavir

reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to

volume with the diluent.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock solution with the diluent to obtain concentrations in the range of 25-150 µg/mL.[2]

Sample Preparation (from tablets): Weigh and finely powder not fewer than 20 tablets.

Accurately weigh a portion of the powder equivalent to a certain amount of Ritonavir and

transfer it to a suitable volumetric flask. Add a portion of the diluent, sonicate for a specified
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time to ensure complete dissolution of the drug, and then dilute to volume with the diluent.

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation
The analytical method was validated according to ICH guidelines for system suitability,

specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and

robustness.

Table 2: Summary of Method Validation Parameters

Parameter Acceptance Criteria Typical Results

System Suitability
Tailing factor ≤ 2.0; Theoretical

plates > 2000

Tailing factor: ~1.2; Theoretical

plates: > 5000[1]

Specificity

No interference from blank,

excipients, or degradation

products at the retention time

of Ritonavir.

The method is specific for

Ritonavir.[1]

Linearity
Correlation coefficient (r²) ≥

0.999

r² = 0.999 over the range of

25-150 µg/mL[2][3]

Accuracy (% Recovery) 98.0% - 102.0% 99.3% - 100.6%[2]

Precision (% RSD)
Intra-day & Inter-day RSD ≤

2.0%

Intra-day RSD < 0.5%; Inter-

day RSD < 1.0%[2]

LOD Signal-to-Noise ratio of 3:1 ~0.3 µg/mL[3]

LOQ Signal-to-Noise ratio of 10:1 ~1.0 µg/mL[3]

Robustness

%RSD of results should be ≤

2.0% for minor changes in

method parameters.

The method is robust for small

variations in flow rate and

mobile phase composition.[4]

Forced Degradation Studies

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.jfda-online.com/cgi/viewcontent.cgi?article=2044&context=journal
https://www.jfda-online.com/cgi/viewcontent.cgi?article=2044&context=journal
https://www.slideshare.net/slideshow/rphplc-method-development-and-validation-of-ritonavir-in-bulk-and-pharmaceutical-dosage-forms/206662837
https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2025-18-2-20
https://www.slideshare.net/slideshow/rphplc-method-development-and-validation-of-ritonavir-in-bulk-and-pharmaceutical-dosage-forms/206662837
https://www.slideshare.net/slideshow/rphplc-method-development-and-validation-of-ritonavir-in-bulk-and-pharmaceutical-dosage-forms/206662837
https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2025-18-2-20
https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2025-18-2-20
https://ijprajournal.com/issue_dcp/Stability%20indicating%20HPLC%20Method%20Development%20and%20Validation%20for%20the%20Simultaneous%20Estimation%20of%20Ritonavir,%20Ombitasvir%20and%20Paritaprevir%20in%20combined%20Tablet%20Dosage%20Form.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Forced degradation studies are essential to demonstrate the stability-indicating nature of the

analytical method.[1][5] These studies involve subjecting the drug substance to various stress

conditions to induce degradation.

Protocol for Forced Degradation
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60 °C for a specified period (e.g., 6

hours).[6] Neutralize the solution with an equivalent amount of 0.1 M NaOH before dilution

and injection.

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60 °C for a specified period

(e.g., 6 hours).[6] Neutralize the solution with an equivalent amount of 0.1 M HCl before

dilution and injection.

Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide at room

temperature or elevated temperature for a specified period.[6]

Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 60-80 °C) for

a specified period.[7]

Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight for a

specified period.

Table 3: Summary of Forced Degradation Results

Stress Condition Reagent/Condition Observation

Acid Hydrolysis 0.1 M HCl, 60 °C, 6 h[6]
Significant degradation

observed.

Base Hydrolysis 0.1 M NaOH, 60 °C, 6 h[6]
Extensive degradation

observed.[6]

Oxidative Degradation 30% H₂O₂, 60 °C, 6 h[6]
Moderate degradation

observed.

Thermal Degradation Dry heat, 60 °C, 24 h[7] Minor degradation observed.

Photolytic Degradation UV light Degradation observed.
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The chromatograms from the forced degradation studies should show that the degradation

product peaks are well-resolved from the parent Ritonavir peak, confirming the stability-

indicating nature of the method.
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Caption: Experimental workflow for the stability-indicating HPLC assay of Ritonavir.
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Caption: Logical relationship of the forced degradation study for Ritonavir.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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